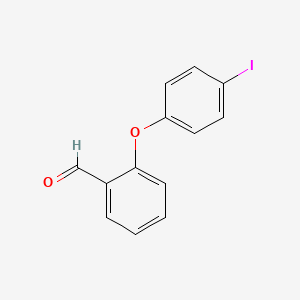

2-(4-Iodophenoxy)benzaldehyde

Description

2-(4-Iodophenoxy)benzaldehyde is a substituted benzaldehyde derivative characterized by a benzaldehyde core functionalized with a 4-iodophenoxy group at the 2-position. The iodine atom in the para position of the phenoxy group confers unique electronic and steric properties, making this compound valuable in organic synthesis, catalysis, and pharmaceutical research. Its structure allows for diverse reactivity, including participation in nucleophilic substitutions, coordination with metal ions, and applications in cross-coupling reactions due to the iodine substituent’s role as a leaving group.

Properties

IUPAC Name |

2-(4-iodophenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOMYWFVQPMAAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenoxy)benzaldehyde typically involves the reaction of 4-iodophenol with benzaldehyde under specific conditions. One common method involves the use of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

Oxidation: 2-(4-Iodophenoxy)benzoic acid.

Reduction: 2-(4-Iodophenoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Iodophenoxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. Additionally, the iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Table 1: Comparison of Substituent Groups in Benzaldehyde Derivatives

- Electronic Effects: The electron-withdrawing iodine in this compound enhances electrophilicity at the aldehyde group compared to electron-donating substituents like hydroxy or prenyl groups in fungal-derived benzaldehydes (e.g., flavoglaucin) .

- Steric Considerations: The bulky 4-iodophenoxy group may hinder reactions at the ortho position, unlike smaller substituents (e.g., bromomethyl in 4-(Bromomethyl)benzaldehyde) .

Table 2: Bioactivity of Selected Benzaldehyde Derivatives

- Antimicrobial Activity: Fungal benzaldehydes like flavoglaucin exhibit broad-spectrum antifungal properties due to prenyl and hydroxyl groups, which are absent in this compound. The iodine substituent may instead favor halogen-bonding interactions with biological targets .

- Anticancer Potential: Metal complexes of phosphino-substituted benzaldehydes (e.g., Pd(II) derivatives) show high efficacy, suggesting that this compound could similarly act as a ligand for therapeutic metal complexes .

Biological Activity

2-(4-Iodophenoxy)benzaldehyde, with the chemical formula C13H9IO, is an aromatic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzaldehyde moiety substituted with a 4-iodophenoxy group. This structural configuration is significant as it influences the compound's reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate enzymatic activities or receptor functions, leading to various pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can affect metabolic pathways.

- Receptor Modulation : It may act as a ligand for specific receptors, influencing their activity and downstream signaling pathways.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.

- Anticancer Potential : There is growing interest in its potential as an anticancer agent, particularly in inhibiting tumor cell proliferation.

- Neuroprotective Effects : Some studies have indicated that it may have neuroprotective properties, potentially through modulation of cholinergic activity.

Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

- Antimicrobial Activity : In vitro studies demonstrated that the compound exhibited moderate inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.

-

Anticancer Activity :

- A study evaluated its effects on human cancer cell lines, showing significant inhibition of cell growth at concentrations above 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest.

- Another research highlighted its potential in combination therapies, enhancing the efficacy of existing chemotherapeutic agents.

-

Neuroprotective Effects :

- Research on neuroprotection indicated that this compound could inhibit acetylcholinesterase (AChE), suggesting potential benefits in neurodegenerative diseases like Alzheimer's. The IC50 value for AChE inhibition was reported at approximately 15 µM.

Case Studies

Several case studies have investigated the biological implications of this compound:

- Study on Anticancer Properties : In a controlled laboratory setting, researchers treated human breast cancer cells with varying concentrations of the compound. Results showed a dose-dependent reduction in cell viability, with significant apoptosis observed through flow cytometry analysis.

- Neuroprotective Study : A murine model was utilized to assess the neuroprotective effects against induced oxidative stress. The administration of the compound resulted in reduced neuronal death and improved cognitive function metrics compared to control groups.

Data Summary

| Biological Activity | Observed Effects | IC50/EC50 Values |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | Moderate |

| Anticancer | Inhibition of cell growth | >10 µM |

| Acetylcholinesterase Inhibition | Neuroprotective effects | ~15 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.